molecular formula C16H17ClN2O4S B2514064 N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide CAS No. 1172826-53-7

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Cat. No. B2514064
CAS RN: 1172826-53-7
M. Wt: 368.83
InChI Key: TUAQRNSWVKDYEY-UHFFFAOYSA-N
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Description

The compound N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a chemical entity that may have potential pharmacological or biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the formation of the furan ring followed by the introduction of various substituents at appropriate positions on the ring. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involves the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . The synthesis process is likely to be similar for N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide, with specific reagents and conditions tailored to introduce the 2-chlorobenzyl and pyrrolidin-1-ylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The structure of these compounds can be determined using techniques such as single crystal X-ray diffraction, as seen with the compound in paper , which crystallizes in the monoclinic system. The spatial arrangement of the substituents around the furan ring can significantly affect the compound's properties and reactivity.

Chemical Reactions Analysis

Furan carboxamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the furan ring and the functional groups attached to it. The reactivity can be influenced by the electronic effects of the substituents, as well as their steric demands. The compounds may also form complexes with metal ions, as seen in paper , where the ligand coordinates with Co(II), Ni(II), and Cu(II) ions to form neutral complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals specific bond angles and torsion angles that can influence the compound's physical properties . The thermal decomposition of metal complexes of furan carboxamides can be studied using thermogravimetry, providing insights into their stability and decomposition pathways .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furan-2-carboxamide Derivatives : Studies on the synthesis of furan-2-carboxamide derivatives and their properties provide insights into the methods used to create various furan-2-carboxamide compounds, including reactions like electrophilic substitution, and their potential as building blocks in medicinal chemistry and materials science. For example, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and its reactions are explored, demonstrating the versatility of furan-2-carboxamide derivatives in creating heterocyclic compounds with potential biological activity (El’chaninov & Aleksandrov, 2017).

Potential Applications in Drug Design and Material Science

  • Antiprotozoal Agents : Furan-2-carboxamide derivatives have been studied for their potential as antiprotozoal agents. Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents highlights the significance of furan-2-carboxamide scaffolds in developing treatments for protozoal infections, showcasing the potential medical applications of these compounds (Ismail et al., 2004).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-13-6-2-1-5-12(13)11-18-16(20)14-7-8-15(23-14)24(21,22)19-9-3-4-10-19/h1-2,5-8H,3-4,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAQRNSWVKDYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

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